Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC15798634
Molecular Formula: C10H12ClN3O3
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClN3O3 |
|---|---|
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | methyl 6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C10H12ClN3O3/c1-16-9(15)7-6-8(11)13-10(12-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3 |
| Standard InChI Key | OFRFEWZFJKXDAY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NC(=N1)N2CCOCC2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s pyrimidine ring serves as the central scaffold, with substituents strategically positioned to influence electronic and steric properties. The morpholine group at the 2-position introduces a six-membered oxygen-nitrogen heterocycle, enhancing solubility and enabling hydrogen bonding interactions. The chlorine atom at the 6-position acts as a leaving group, facilitating nucleophilic substitution reactions, while the methyl ester at the 4-position provides a handle for further derivatization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.67 g/mol |
| Boiling Point | Not reported |
| Density | 1.3–1.4 g/cm³ (estimated) |
| LogP (Partition Coefficient) | ~1.5 (indicating moderate lipophilicity) |
The compound’s SMILES notation, COC(=O)C1=CC(=NC(=N1)N2CCOCC2)Cl, and InChIKey, OFRFEWZFJKXDAY-UHFFFAOYSA-N, are critical for database searches and computational modeling.
Synthesis and Optimization
Nucleophilic Substitution Strategies
The synthesis typically begins with 6-chloro-2-morpholinopyrimidine-4-carboxylic acid, which undergoes esterification with methanol under acidic or basic conditions. Alternatively, direct substitution of 2,4,6-trichloropyrimidine with morpholine in the presence of a base like potassium carbonate yields the intermediate, which is subsequently esterified. Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes, achieving yields exceeding 70% .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Morpholine Substitution | Morpholine, K₂CO₃, DCM, 25°C, 12h | 65% |
| Esterification | MeOH, H₂SO₄ (cat.), reflux, 6h | 85% |
| Purification | Column chromatography (EtOAc/hexane) | >95% purity |
Industrial-scale production often employs continuous flow reactors to enhance reproducibility and safety.
Biological Activity and Mechanisms
Enzyme Inhibition Profiles
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate exhibits potent inhibition of -acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in endocannabinoid biosynthesis. Half-maximal inhibitory concentrations () in the low micromolar range (2–5 µM) have been reported, suggesting its utility in modulating lipid signaling pathways.
Applications in Medicinal Chemistry
Lead Optimization
The methyl ester group serves as a critical site for structural diversification. Hydrolysis to the carboxylic acid enables conjugation with amines, alcohols, or thiols, yielding amides, esters, or thioesters with enhanced target affinity. For instance, replacing the methyl group with a cyclopropylmethyl moiety increased NAPE-PLD inhibition by 3-fold .
Pharmacokinetic Considerations
Despite its promising in vitro activity, the compound’s moderate logP (~1.5) limits blood-brain barrier penetration. Strategies such as prodrug formulation (e.g., phosphonate esters) or PEGylation are under investigation to improve bioavailability.
Comparison with Structural Analogs
Table 3: Activity Comparison of Pyrimidine Derivatives
The chlorine atom in the 6-position confers greater electrophilicity compared to methyl-substituted analogs, enhancing reactivity in Suzuki-Miyaura cross-coupling reactions.
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